molecular formula C10H8NNaO3S B15061026 Sodium 6-aminonaphthalene-2-sulfonate CAS No. 58306-86-8

Sodium 6-aminonaphthalene-2-sulfonate

Katalognummer: B15061026
CAS-Nummer: 58306-86-8
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: GAWVFEVAFDTXSH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 6-aminonaphthalene-2-sulfonate is a chemical compound with the molecular formula C10H8NNaO3S and a molecular weight of 245.23 g/mol . It is a sodium salt derivative of 6-aminonaphthalene-2-sulfonic acid. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-aminonaphthalene-2-sulfonate typically involves the sulfonation of 6-aminonaphthalene. The process begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. This intermediate is then sulfonated using sulfuric acid to yield 6-aminonaphthalene-2-sulfonic acid. Finally, neutralization with sodium hydroxide produces this compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups, using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the amino or sulfonate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Sodium 6-aminonaphthalene-2-sulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of sodium 6-aminonaphthalene-2-sulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s sulfonate group can form strong ionic bonds with positively charged amino acid residues, while the amino group can participate in hydrogen bonding. These interactions can alter the conformation and activity of the target molecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

  • Sodium 6-hydroxy-2-naphthalenesulfonate
  • Sodium 6-chloro-2-naphthalenesulfonate
  • Sodium 6-methyl-2-naphthalenesulfonate

Comparison: Sodium 6-aminonaphthalene-2-sulfonate is unique due to the presence of both an amino group and a sulfonate group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group. Additionally, the amino group enhances its solubility in water and its ability to form hydrogen bonds, making it more versatile in biological and chemical applications .

Eigenschaften

CAS-Nummer

58306-86-8

Molekularformel

C10H8NNaO3S

Molekulargewicht

245.23 g/mol

IUPAC-Name

sodium;6-aminonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO3S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1

InChI-Schlüssel

GAWVFEVAFDTXSH-UHFFFAOYSA-M

Kanonische SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+]

Verwandte CAS-Nummern

93-00-5 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.